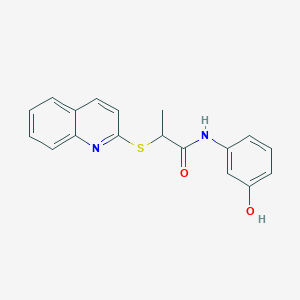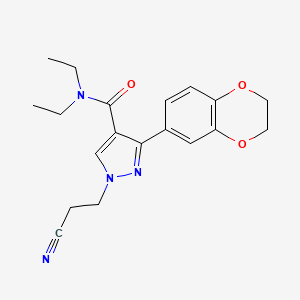
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide, also known as HQP-1351, is a novel drug candidate that has been developed for the treatment of bacterial infections. It belongs to the class of compounds known as bacterial type II topoisomerase inhibitors, which target the DNA replication machinery of bacteria. HQP-1351 has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.
作用機序
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exerts its antibacterial activity by inhibiting the activity of bacterial type II topoisomerases, which are enzymes that are essential for DNA replication and cell division in bacteria. Specifically, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide binds to the DNA cleavage complex formed by the topoisomerase enzyme and prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been shown to have minimal toxicity in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antibacterial activity, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of bacterial infections that are associated with inflammation.
実験室実験の利点と制限
One of the main advantages of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is its broad-spectrum activity against a range of bacterial pathogens, including drug-resistant strains. This makes it a promising candidate for the treatment of bacterial infections that are difficult to treat with existing antibiotics. However, one limitation of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
将来の方向性
There are several potential future directions for the development of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide. One area of interest is the optimization of the drug's pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy and dosing regimen. Another area of research is the investigation of combination therapies with other antibiotics, which may enhance the overall efficacy of treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide and its potential for the development of resistance in bacterial populations.
合成法
The synthesis of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3-hydroxybenzaldehyde, which is then reacted with 2-aminobenzoic acid to form the key intermediate, 3-hydroxy-N-(2-carboxyphenyl)benzamide. This intermediate is then subjected to a series of reactions, including esterification, thiolation, and reduction, to yield the final product, N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide.
科学的研究の応用
N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide has been extensively studied for its antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In vitro studies have shown that N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide exhibits potent activity against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). In vivo studies in animal models have also demonstrated the efficacy of N-(3-hydroxyphenyl)-2-(2-quinolinylthio)propanamide in treating bacterial infections.
特性
IUPAC Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(18(22)19-14-6-4-7-15(21)11-14)23-17-10-9-13-5-2-3-8-16(13)20-17/h2-12,21H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSYHWDALCJHFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)O)SC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-quinolin-2-ylsulfanylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B4989659.png)


![4-{5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B4989678.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4989682.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-(2-furyl)acrylamide](/img/structure/B4989686.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4989693.png)
![diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4989709.png)
![2-(4-(2,4-dimethylphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4989711.png)
![2-[tert-butyl(methyl)amino]ethyl chloro(diphenyl)acetate](/img/structure/B4989719.png)
![11-(5-hydroxy-2-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4989721.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4989726.png)

![8-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-5,7-dinitroquinoline](/img/structure/B4989747.png)